molecular formula C12H18 B8424464 1,4,8-Cyclododecatriene

1,4,8-Cyclododecatriene

Cat. No. B8424464
M. Wt: 162.27 g/mol
InChI Key: STFWPHPXWOGRGD-UHFFFAOYSA-N
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Patent
US09290675B2

Procedure details

The cyclododecane-1,4,8-tricarbaldehyde can be prepared by a process comprising trimerizing 1,3-butadiene to give 1,4,8-cyclododecatriene, and hydroformylating the 1,4,8-cyclododecatriene.
Name
cyclododecane-1,4,8-tricarbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(C=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH:8](C=O)[CH2:7][CH2:6][CH2:5][CH:4](C=O)[CH2:3][CH2:2]1.C=CC=C>>[CH:1]1[CH2:12][CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1

Inputs

Step One
Name
cyclododecane-1,4,8-tricarbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CCCC(CCCC1)C=O)C=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CCC=CCCC=CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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